molecular formula C14H18FN3O5 B2522090 Ethyl 3-[[[2-(4-fluorophenoxy)acetyl]amino]carbamoylamino]propanoate CAS No. 1023873-00-8

Ethyl 3-[[[2-(4-fluorophenoxy)acetyl]amino]carbamoylamino]propanoate

Cat. No.: B2522090
CAS No.: 1023873-00-8
M. Wt: 327.312
InChI Key: CEUIESXZIWAYMY-UHFFFAOYSA-N
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Description

Ethyl 3-[[[2-(4-fluorophenoxy)acetyl]amino]carbamoylamino]propanoate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorophenoxy group, an acetylamino group, and a carbamoylamino group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of Ethyl 3-[[[2-(4-fluorophenoxy)acetyl]amino]carbamoylamino]propanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-fluorophenoxyacetic acid: This can be achieved through the reaction of 4-fluorophenol with chloroacetic acid in the presence of a base.

    Formation of 2-(4-fluorophenoxy)acetyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Coupling with ethyl 3-aminopropanoate: The acyl chloride is reacted with ethyl 3-aminopropanoate to form the desired product.

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Ethyl 3-[[[2-(4-fluorophenoxy)acetyl]amino]carbamoylamino]propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where nucleophiles like amines or thiols replace the fluorine atom.

Scientific Research Applications

Ethyl 3-[[[2-(4-fluorophenoxy)acetyl]amino]carbamoylamino]propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: It may be used in the production of specialty chemicals, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-[[[2-(4-fluorophenoxy)acetyl]amino]carbamoylamino]propanoate involves its interaction with molecular targets such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity to specific targets, while the acetylamino and carbamoylamino groups may participate in hydrogen bonding and other interactions that stabilize the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Ethyl 3-[[[2-(4-fluorophenoxy)acetyl]amino]carbamoylamino]propanoate can be compared to other compounds with similar structures, such as:

    Ethyl 3-[[[2-(4-chlorophenoxy)acetyl]amino]carbamoylamino]propanoate: This compound has a chlorophenoxy group instead of a fluorophenoxy group, which may result in different binding affinities and reactivity.

    Ethyl 3-[[[2-(4-methylphenoxy)acetyl]amino]carbamoylamino]propanoate: The presence of a methyl group instead of a fluorine atom can affect the compound’s hydrophobicity and interaction with targets.

    Ethyl 3-[[[2-(4-nitrophenoxy)acetyl]amino]carbamoylamino]propanoate: The nitro group introduces additional electronic effects, potentially altering the compound’s reactivity and binding properties.

Each of these similar compounds has unique properties that can be leveraged for specific applications, highlighting the versatility and potential of this compound in scientific research.

Properties

IUPAC Name

ethyl 3-[[[2-(4-fluorophenoxy)acetyl]amino]carbamoylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O5/c1-2-22-13(20)7-8-16-14(21)18-17-12(19)9-23-11-5-3-10(15)4-6-11/h3-6H,2,7-9H2,1H3,(H,17,19)(H2,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUIESXZIWAYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NNC(=O)COC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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